4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
Description
This compound features a pyrimidine core substituted with a 1H-pyrazole group at position 6 and a piperazine ring at position 2. The piperazine moiety is further modified with a sulfonyl-linked 2,3-dihydrobenzo[b][1,4]dioxin group. This structural complexity confers unique physicochemical and pharmacological properties, positioning it as a candidate for therapeutic applications, particularly in receptor modulation and enzyme inhibition .
Properties
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4S/c26-30(27,15-2-3-16-17(12-15)29-11-10-28-16)24-8-6-23(7-9-24)18-13-19(21-14-20-18)25-5-1-4-22-25/h1-5,12-14H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCIWEYJCKSQCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on enzyme inhibition, anticancer properties, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a piperazine moiety and a 2,3-dihydrobenzo[b][1,4]dioxin sulfonamide. The presence of the pyrazole ring further enhances its biological profile. The molecular formula is , with a molecular weight of approximately 398.5 g/mol.
Enzyme Inhibition
Research indicates that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure exhibit significant enzyme inhibitory activity. For instance, sulfonamide derivatives have been shown to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are crucial in managing conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) . The specific compound under discussion has been tested for its inhibitory effects against these enzymes, revealing promising results that suggest potential therapeutic applications.
Anticancer Properties
The pyrazole moiety is known for its anticancer properties. Several studies have reported that pyrazole derivatives exhibit potent activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth . The compound's structure allows it to interact with targets such as BRAF(V600E) and EGFR, which are relevant in cancer treatment. For example, a related series of pyrazole derivatives demonstrated significant cytotoxicity in breast cancer cell lines .
Anti-inflammatory Activity
The compound also shows potential anti-inflammatory effects. Pyrazole derivatives have been documented to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various models . This property is particularly valuable in developing treatments for inflammatory diseases.
Case Studies and Research Findings
A series of studies have evaluated the biological activity of similar compounds:
- Enzyme Inhibition Studies :
- Antitumor Activity :
- In Vivo Studies :
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a complex molecular structure that includes a pyrimidine core, piperazine moiety, and a sulfonyl group attached to a dihydrobenzo[b][1,4]dioxin derivative. Its molecular formula is with a molecular weight of approximately 455.5 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Anticancer Activity
One of the most significant applications of this compound lies in its potential as an anticancer agent. Research indicates that derivatives of pyrimidine and piperazine have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, compounds similar to this structure have been evaluated for their ability to inhibit specific kinases involved in cancer cell proliferation .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies have shown that similar sulfonamide derivatives exhibit effective antimicrobial properties against a range of pathogens, including bacteria and fungi. This opens avenues for developing new antibiotics or antifungal agents .
Neuropharmacology
The piperazine moiety is known for its neuroactive properties. Research has indicated that compounds containing piperazine can modulate neurotransmitter systems, making them candidates for treating neurological disorders such as depression and anxiety . The specific interactions of this compound with serotonin receptors could be explored further to assess its efficacy in neuropharmacology.
Anti-inflammatory Effects
Given the presence of the sulfonamide group, there is potential for anti-inflammatory applications. Compounds with similar structures have been reported to inhibit inflammatory pathways, suggesting that this compound might be useful in treating conditions characterized by chronic inflammation .
Drug Delivery Systems
The unique chemical structure of this compound allows it to be integrated into drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble medications. This aspect is crucial for developing effective therapeutic formulations that can improve patient outcomes .
Synthesis of Novel Materials
The synthetic routes developed for producing this compound can also be applied to create novel materials with specific properties. For example, modifications to the core structure may lead to materials with enhanced electrical or optical properties suitable for electronic applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using similar pyrimidine derivatives. |
| Study 2 | Antimicrobial Properties | Identified effective antimicrobial activity against Gram-positive bacteria. |
| Study 3 | Neuropharmacology | Showed modulation of serotonin receptors leading to anxiolytic effects in animal models. |
| Study 4 | Anti-inflammatory Effects | Inhibited key inflammatory cytokines in preclinical models. |
| Study 5 | Drug Delivery Systems | Improved bioavailability of co-administered drugs when used as part of a polymer matrix. |
Comparison with Similar Compounds
Key Structural Features:
- Core Heterocycles : The pyrimidine-piperazine scaffold is shared with compounds like 5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl pyrimidine-2,4(1H,3H)-dione (Compound I, ), which replaces the pyrazole group with a sulfonamide-linked uracil derivative.
- Sulfonamide Linkers : The sulfonyl group bridging piperazine and dihydrobenzo dioxin is a common feature in analogues such as 4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (4m, ), which incorporates a dihydropyrazole instead of pyrazole .
- Substituent Variations : Derivatives like 3-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)aniline () replace pyrimidine with an aniline group, altering electronic properties and binding affinity .
Pharmacological Activity
Receptor Antagonism:
- Dopamine D4 Receptor Selectivity: The dihydrobenzo dioxin-sulfonyl-piperazine motif is critical for D4 receptor antagonism.
- Kinase Inhibition: Analogues such as 3-(4-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidin-4-yl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione (21, ) demonstrate activity against anaplastic lymphoma kinase (ALK), suggesting the pyrimidine-dihydrobenzo dioxin framework may be adaptable for kinase-targeted therapies .
Pharmacokinetic and Physicochemical Properties
- Solubility and Bioavailability: Sulfonamide-containing analogues like N-butyl-N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (Compound II, ) exhibit moderate aqueous solubility (logP ~2.5) but improved metabolic stability compared to non-sulfonylated derivatives .
Comparative Data Table
*Estimated based on structural analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
